1,5-(Dimethyl)perfluorocyclooctane
Description
1,5-(Dimethyl)perfluorocyclooctane is a fluorinated cyclic alkane derivative with a fully fluorinated carbon backbone and two methyl groups substituted at the 1 and 5 positions of the cyclooctane ring. This compound belongs to the broader class of per- and polyfluoroalkyl substances (PFAS), which are characterized by strong carbon-fluorine bonds and unique chemical stability.
The methyl substituents introduce steric and electronic effects that may alter its physical properties (e.g., boiling point, solubility) compared to non-substituted perfluorocyclooctanes.
Properties
CAS No. |
948014-28-6 |
|---|---|
Molecular Formula |
C10H6F14 |
Molecular Weight |
392.13 g/mol |
IUPAC Name |
1,1,2,2,3,3,4,5,5,6,6,7,7,8-tetradecafluoro-4,8-dimethylcyclooctane |
InChI |
InChI=1S/C10H6F14/c1-3(11)5(13,14)9(21,22)7(17,18)4(2,12)8(19,20)10(23,24)6(3,15)16/h1-2H3 |
InChI Key |
ABYARYWWHVMEOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C(C(C(C(C(C1(F)F)(F)F)(F)F)(C)F)(F)F)(F)F)(F)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
Linear Perfluoroalkanes (e.g., PFOS, PFOA)
- Structure: Unlike linear perfluorooctanesulfonic acid (PFOS) or perfluorooctanoic acid (PFOA), which have terminal sulfonic or carboxylic acid groups, 1,5-(Dimethyl)perfluorocyclooctane is a fully saturated cyclic alkane without polar functional groups. This structural difference reduces its water solubility compared to ionic PFAS like PFOS .
- Environmental Impact: Linear PFAS such as PFOS and PFOA are notorious for their environmental persistence and toxicity. While 1,5-(Dimethyl)perfluorocyclooctane lacks acidic functional groups, its cyclic structure and perfluorination may still confer significant environmental longevity .
Other Cyclic Perfluorinated Compounds
- Perfluorocyclohexane vs. Perfluorocyclooctane : Cyclohexane derivatives (e.g., perfluorocyclohexane) typically exhibit lower boiling points and higher volatility compared to cyclooctane analogues due to smaller ring size. The addition of methyl groups in 1,5-(Dimethyl)perfluorocyclooctane likely increases its molecular weight and boiling point relative to unsubstituted perfluorocyclooctane .
- Toxicity : Cyclic perfluorinated compounds are less studied than linear PFAS. However, highlights that higher perfluoroalkane homologues (e.g., dodecafluoro-1-iododecane) exhibit varied toxicological profiles, suggesting that ring size and substituents in cyclic PFAS could modulate toxicity .
Branched vs. Linear Perfluorinated Compounds
- Branched perfluorinated compounds, such as those listed in (e.g., 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-10-iododecane), often have lower melting points and higher thermal stability than linear analogues.
Physical and Chemical Properties (Hypothetical Data Table)
| Property | 1,5-(Dimethyl)perfluorocyclooctane | Perfluorocyclooctane | PFOS | PFOA |
|---|---|---|---|---|
| Molecular Formula | C₁₀F₁₄CH₃ | C₈F₁₆ | C₈F₁₇SO₃H | C₈F₁₅O₂H |
| Boiling Point (°C) | ~180 (estimated) | ~160 | >400 | 192 |
| Water Solubility (mg/L) | Low (<1) | Very low (<0.1) | 680 (pH 7) | 3,400 (pH 7) |
| Environmental Half-Life | Decades (estimated) | Decades | >50 years | >50 years |
Note: Data are extrapolated from structural analogues in and general PFAS literature .
Environmental and Toxicological Considerations
- Persistence : Like all PFAS, 1,5-(Dimethyl)perfluorocyclooctane is expected to resist degradation in the environment due to C-F bond strength. Its cyclic structure may further hinder microbial breakdown compared to linear PFAS .
- However, the absence of ionic groups (unlike PFOS/PFOA) might reduce its affinity for protein-binding, a key pathway for bioaccumulation in animals .
- The structural similarity of 1,5-(Dimethyl)perfluorocyclooctane to regulated PFAS warrants caution .
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